Indolizine-1-carbonitrile chemical structure and molecular weight
Indolizine-1-carbonitrile chemical structure and molecular weight
Indolizine-1-Carbonitrile: Structural Architecture, Synthesis, and Pharmacological Applications
Executive Summary
The indolizine-1-carbonitrile scaffold represents a privileged, nitrogen-fused bicyclic system of profound interest in modern medicinal chemistry and rational drug design[1]. Characterized by a 10-π electron aromatic architecture, this structural isomer of indole features a bridging nitrogen atom that imparts unique electronic properties and a high degree of molecular planarity[1]. The strategic placement of a strongly electron-withdrawing carbonitrile (-C≡N) group at the C-1 position significantly modulates the electron density of the adjacent pyrrole ring. This functionalization enhances both the metabolic stability of the core and its binding affinity toward specific kinase and phosphatase targets[2][3]. As a Senior Application Scientist, I have structured this technical guide to delineate the physicochemical foundations, self-validating synthetic methodologies, and pharmacological mechanisms of indolizine-1-carbonitriles, providing a robust framework for drug development professionals.
Chemical Architecture & Physicochemical Properties
The core structure of indolizine-1-carbonitrile consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with the carbonitrile moiety anchored at the C-1 position[4]. The molecular weight of the unsubstituted core is precisely 142.16 g/mol [4]. However, in therapeutic applications, the scaffold is rarely utilized in its bare form. Functionalization at the C-2, C-3, and C-7 positions is routinely employed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting drug candidates[2][5].
To facilitate comparative analysis, the quantitative physicochemical data of the base scaffold and its heavily utilized derivatives are summarized below.
Table 1: Physicochemical Properties of Key Indolizine-1-Carbonitrile Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features & Functional Groups |
| Indolizine-1-carbonitrile (Base) | C9H6N2 | 142.16 g/mol | Unsubstituted indolizine core, -C≡N at C-1[4] |
| 7-Methoxyindolizine-1-carbonitrile | C10H8N2O | 172.18 g/mol | Electron-donating methoxy group at C-7[6] |
| 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile | C16H10FN3O | 279.27 g/mol | Amino at C-2, Fluorobenzoyl at C-3 (Anti-inflammatory)[7] |
Mechanisms of Synthesis: The 1,3-Dipolar Cycloaddition Strategy
The construction of the indolizine-1-carbonitrile core is most efficiently achieved through a multicomponent or tandem 1,3-dipolar cycloaddition[8][9]. From a process chemistry perspective, this route is prioritized due to its exceptional atom economy, high regioselectivity, and the ability to generate complex, heavily functionalized scaffolds in a single operational step[8].
Self-Validating Experimental Protocol: One-Pot Tandem Synthesis
The following methodology describes the synthesis of highly functionalized indolizine-1-carbonitriles using standard reflux or ultrasound irradiation[3][8]. Every step is designed with built-in observational checkpoints to ensure mechanistic fidelity.
-
Step 1: Alkylation and Pyridinium Salt Formation
-
Procedure: React a substituted pyridine (e.g., 2-chloropyridine) with an α-halo ketone (e.g., 2-bromo-4'-fluoroacetophenone) in an aprotic solvent like acetonitrile.
-
Causality & Validation: The nucleophilic nitrogen of the pyridine attacks the electrophilic carbon of the α-halo ketone. The successful formation of the pyridinium salt is visually validated by the precipitation of a crystalline solid from the reaction matrix, driven by the insolubility of the highly polar salt in acetonitrile.
-
-
Step 2: Deprotonation and Ylide Generation
-
Procedure: Add 1.5 equivalents of triethylamine (TEA) dropwise to the suspension at room temperature.
-
Causality & Validation: TEA acts as a non-nucleophilic base to abstract the acidic α-proton adjacent to the positively charged nitrogen. This generates the highly reactive pyridinium N-ylide (the 1,3-dipole) in situ. The reaction mixture will rapidly transition from a cloudy suspension to a deep, vibrant yellow/orange homogeneous solution, serving as an immediate visual indicator of ylide formation[8].
-
-
Step 3:[3+2] Cycloaddition
-
Procedure: Introduce the dipolarophile (e.g., malononitrile or acrylonitrile) to the ylide solution.
-
Causality & Validation: The ylide undergoes a concerted [3+2] cycloaddition with the cyano-alkene. The regiochemistry is strictly dictated by the frontier molecular orbital (FMO) interactions between the HOMO of the ylide and the LUMO of the dipolarophile.
-
-
Step 4: Oxidative Aromatization
-
Procedure: Stir the mixture under atmospheric oxygen or add a mild oxidant (e.g., MnO2).
-
Causality & Validation: The initial cycloadduct is a non-aromatic intermediate. Oxidative dehydrogenation is thermodynamically driven by the restoration of the 10-π electron aromatic indolizine system[10]. Completion is validated via Thin-Layer Chromatography (TLC), showing the consumption of the ylide and the appearance of a highly fluorescent product spot under UV light (254/365 nm)[1].
-
Workflow of 1,3-dipolar cycloaddition for synthesizing indolizine-1-carbonitrile derivatives.
Pharmacological Significance & Target Pathways
The indolizine-1-carbonitrile scaffold is a highly versatile pharmacophore. Its rigid, planar structure allows it to intercalate or bind deeply within the hydrophobic pockets of various critical enzymes[1].
A. Phosphoinositide 3-Kinase (PI3K) Inhibition
Indolizine derivatives have emerged as potent, competitive inhibitors of Class I PI3K enzymes (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ), which are frequently mutated or hyperactivated in human cancers[2][11]. Mechanistic Causality: Indolizine-1-carbonitriles act as ATP-competitive inhibitors. The planar bicyclic core mimics the adenine ring of ATP, anchoring into the hinge region of the PI3K catalytic domain. The carbonitrile nitrogen frequently acts as a critical hydrogen bond acceptor with the kinase hinge residues. This competitive binding prevents the enzyme from phosphorylating PI(4,5)P2 (PIP2) into PI(3,4,5)P3 (PIP3). The depletion of PIP3 shuts down the recruitment of Akt, thereby halting the downstream Akt/mTOR oncogenic signaling cascade and inducing tumor cell apoptosis[2][11].
Mechanism of Class I PI3K pathway inhibition by indolizine-1-carbonitrile derivatives.
B. Antimicrobial and Phosphatase Activity
Beyond oncology, specific indolizine-1-carbonitrile derivatives exhibit profound antifungal and antibacterial properties[3][8]. Molecular docking studies reveal that these compounds effectively bind to the active site of fungal 14α-demethylase and bacterial protein tyrosine phosphatases (such as MPtpA and MPtpB in Mycobacterium tuberculosis)[1][8]. The carbonitrile group engages in critical electrostatic interactions with active-site cysteine or arginine residues, locking the target enzyme in an inactive conformation and halting pathogen replication[1][3].
Conclusion
The indolizine-1-carbonitrile scaffold is far more than a synthetic curiosity; it is a highly tunable, self-validating pharmacophore. By leveraging the robust 1,3-dipolar cycloaddition methodology, researchers can rapidly generate diverse libraries of these molecules. Their predictable physicochemical properties (e.g., stable molecular weight, high planarity) and their proven ability to disrupt critical disease pathways like PI3K and MPtpB make them indispensable assets in the modern drug discovery pipeline.
References
- Faghih-Mirzaei, E., et al. "Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents." Iranian Journal of Pharmaceutical Research, 2018.
- "US20150361100A1 - Indolizine derivatives as phoshoinositide 3-kinases inhibitors." Google Patents, 2015.
- "7-Methoxyindolizine-1-carbonitrile | High-Purity Research Chemical." BenchChem.
- "2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile." EvitaChem.
- Amuthalakshmi, et al. "Indolizine: A Privileged Biological Scaffold." Der Pharma Chemica, 2021.
- Dawood, K. M., et al. "Synthesis of Some New Indolizine and Pyrrolo[1,2-a]quinoline Derivatives via Nitrogen Ylides." Zeitschrift für Naturforschung B, 2006.
- "1824120-68-4 | 7-Bromoindolizine-1-carbonitrile." BLD Pharm.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20150361100A1 - Indolizine derivatives as phoshoinositide 3-kinases inhibitors - Google Patents [patents.google.com]
- 3. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1824120-68-4|7-Bromoindolizine-1-carbonitrile|BLD Pharm [bldpharm.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. evitachem.com [evitachem.com]
- 8. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A [bmim]Cl-promoted domino protocol using an isocyanide-based [4+1]-cycloaddition reaction for the synthesis of diversely functionalized 3-alkylamino-2-alkyl/aryl/hetero-aryl indolizine-1-carbonitriles under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. znaturforsch.com [znaturforsch.com]
- 11. US20150361100A1 - Indolizine derivatives as phoshoinositide 3-kinases inhibitors - Google Patents [patents.google.com]

